2-Amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is a derivative of tyrosine, where the phenyl ring is substituted with two fluorine atoms at positions 2 and 3, and a hydroxyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,3-difluoro-4-hydroxybenzaldehyde.
Aldol Condensation: The precursor undergoes aldol condensation with glycine to form the corresponding α,β-unsaturated carbonyl compound.
Reduction: The α,β-unsaturated carbonyl compound is then reduced to form the desired amino acid.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Hydrogenation: Using a suitable catalyst to reduce the intermediate compounds.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield amines.
Scientific Research Applications
2-Amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals.
Biochemistry: It can be used to study enzyme-substrate interactions and protein modifications.
Materials Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the specific target. The fluorine atoms and hydroxyl group play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-hydroxyphenyl)propanoic acid:
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid: A similar compound with a single fluorine substitution.
Uniqueness
The presence of two fluorine atoms in 2-Amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid makes it unique compared to its analogs. The fluorine atoms can significantly alter the compound’s chemical properties, such as its reactivity, stability, and binding affinity to molecular targets.
Properties
Molecular Formula |
C9H9F2NO3 |
---|---|
Molecular Weight |
217.17 g/mol |
IUPAC Name |
2-amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9F2NO3/c10-7-4(3-5(12)9(14)15)1-2-6(13)8(7)11/h1-2,5,13H,3,12H2,(H,14,15) |
InChI Key |
XWNMQLVJIYFCFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.